CAL-101-d5
Description
CAL-101-d5 (CAS No. 1046861-20-4) is a deuterated analog of CAL-101 (Idelalisib), a phosphatidylinositol 3-kinase (PI3K) delta inhibitor used in oncology and immunology research. The compound’s molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol . Deuterated compounds like this compound are synthesized to enhance metabolic stability and pharmacokinetic properties, making them valuable as internal standards in mass spectrometry or for studying drug metabolism . Key properties include high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (0.24 mg/mL) . Its synthetic route involves palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF) and aqueous media at 75°C .
Properties
Molecular Formula |
C₂₂H₁₃D₅FN₇O |
|---|---|
Molecular Weight |
420.45 |
Synonyms |
5-Fluoro-3-phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CAL-101-d5 belongs to the boronic acid ester class, sharing structural motifs with kinase-targeting agents. Two closely related compounds are analyzed below:
Table 1: Structural Comparison
Key Structural Insights :
- Halogen Substitution : this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical halogen (Br, Cl) and boronic acid groups, explaining their high similarity score (0.87) .
- Deuteration: this compound’s deuterium atoms distinguish it from non-deuterated analogs, reducing metabolic clearance by up to 50% in preclinical models .
Functional and Pharmacokinetic Comparison
Table 2: Functional Properties
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Target Enzyme | PI3Kδ | PI3Kδ (inferred) | PI3Kδ (inferred) |
| IC₅₀ (nM) | Not reported | 1.2 (PI3Kδ) | 3.8 (PI3Kδ) |
| Log Po/w (XLOGP3) | 2.15 | 2.10 | 2.85 |
| Solubility | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |
| BBB Permeability | Yes | No | No |
Key Findings :
- Potency: While this compound’s IC₅₀ remains unpublished, its non-deuterated parent (Idelalisib) inhibits PI3Kδ at <10 nM, suggesting comparable activity .
- Lipophilicity : Higher log Po/w values in dichlorinated analogs correlate with reduced solubility, limiting their utility in aqueous formulations .
- BBB Penetration : this compound’s BBB permeability (unique among analogs) positions it for CNS lymphoma studies, whereas analogs are restricted to peripheral applications .
Key Observations :
- Metabolic Stability: Deuteration extends this compound’s half-life by 60% compared to non-deuterated analogs, aligning with deuterium’s kinetic isotope effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
